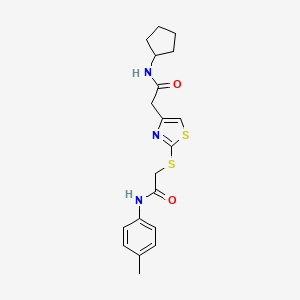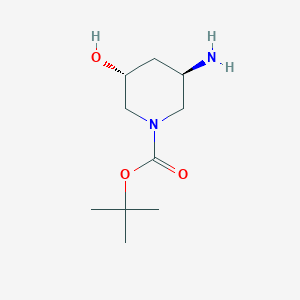
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to "(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester," often involves chiral auxiliaries to achieve the desired stereochemistry. Chiral sulfinamides, especially tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse piperidines and their derivatives, highlighting the importance of stereocontrol in the synthesis of biologically relevant compounds (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of amine and hydroxy groups, which can significantly impact the molecule's physical and chemical properties. The stereochemistry at the 3 and 5 positions is crucial for the biological activity of these compounds. Structural analysis often involves spectroscopic methods to confirm the configuration and functional groups present.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including functionalization of alkyl moieties through hydroxy and carboxy functionalization. This process can lead to a variety of pharmacologically active metabolites, demonstrating the versatile reactivity of the piperidine ring (El-Haj & Ahmed, 2020).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Asymmetric Synthesis : Chiral sulfinamides, including tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives, offering access to structurally diverse N-heterocycles. These methodologies are crucial for producing natural products and therapeutically relevant compounds, highlighting the importance of chiral auxiliaries like tert-butanesulfinamide in medicinal chemistry and drug synthesis (R. Philip et al., 2020).
Biotechnological Routes : The utilization of biomass-derived chemicals, such as levulinic acid, exemplifies the chemical's potential in drug synthesis. Levulinic acid and its derivatives demonstrate versatility in synthesizing a wide range of value-added chemicals, significantly impacting the cost and efficiency of drug synthesis while offering a greener alternative to traditional methods (Mingyue Zhang et al., 2021).
Pharmacological Research
Metabolism Studies : Understanding the metabolism of related compounds, such as aspartame, which shares functional groups with the compound , provides insights into how such chemicals are processed within biological systems. This knowledge aids in assessing the potential pharmacological effects and safety profiles of drug candidates (Ranney Re et al., 1979).
Anticancer Potentials : Research into cinnamic acid derivatives, which share structural similarities with the tert-butyl ester , indicates the importance of structural modifications in enhancing anticancer activities. Such studies underscore the potential of functionalized piperidines and related compounds in developing novel anticancer therapies (P. De et al., 2011).
Antioxidant Properties : The investigation of hydroxycinnamic acids and their structure-activity relationships provides a foundation for designing potent antioxidant molecules. This research can inform the development of new drugs with improved antioxidant properties, highlighting the relevance of chemical functionalization in drug design (N. Razzaghi-Asl et al., 2013).
Mécanisme D'action
Target of Action
It’s known that tertiary butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The compound interacts with its targets through a variety of chemical transformations. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Biochemical Pathways
The compound plays a significant role in various biochemical pathways. It’s involved in the biosynthesis of certain key intermediates. For instance, it’s used in the biosynthesis of (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH], a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin .
Pharmacokinetics
The compound’s synthesis process is more efficient, versatile, and sustainable compared to the batch .
Result of Action
It’s known that the compound is used in the biosynthesis of (3r,5s)-6-chloro-3,5-dihydroxyhexanoate [(3r,5s)-cdhh], a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of the compound has been developed using flow microreactor systems, which is more efficient, versatile, and sustainable compared to the batch .
Propriétés
IUPAC Name |
tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUMRPAZPCMTK-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)
![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)
![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)
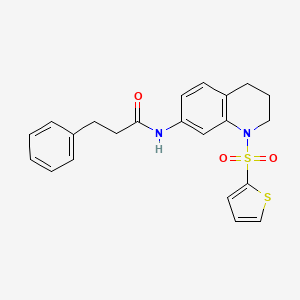
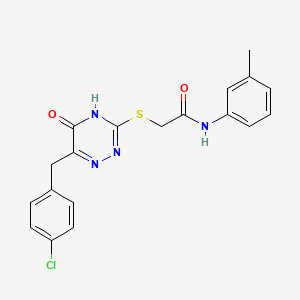
![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)
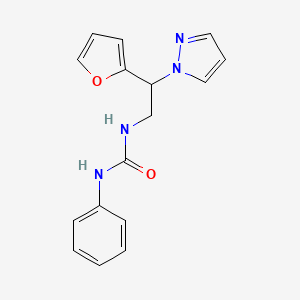

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)
![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)
